molecular formula C10H12FN5O3 B8815236 9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine

9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine

Cat. No.: B8815236
M. Wt: 269.23 g/mol
InChI Key: ZGYYPTJWJBEXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine typically involves the following steps:

    Starting Materials: The synthesis begins with a purine base and a sugar moiety.

    Glycosylation Reaction: The purine base is glycosylated with a fluorinated sugar derivative under acidic or basic conditions.

    Purification: The product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production methods for nucleoside analogs often involve large-scale synthesis using automated equipment. The process includes:

    Batch Synthesis: Large quantities of starting materials are reacted in batch reactors.

    Continuous Flow Synthesis: Some processes may use continuous flow reactors for more efficient production.

    Purification and Quality Control: The final product is purified and subjected to rigorous quality control to ensure purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the purine base.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or amino groups.

Scientific Research Applications

9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and DNA/RNA synthesis.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the production of pharmaceuticals and diagnostic reagents.

Mechanism of Action

The mechanism of action of 9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit DNA/RNA Synthesis: By mimicking natural nucleosides, it can disrupt the synthesis of DNA or RNA.

    Induce Mutations: The presence of the fluorine atom can cause errors during replication, leading to mutations.

    Target Enzymes: It can inhibit enzymes involved in nucleic acid synthesis, such as polymerases.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’-fluoro-β-D-arabinofuranosyladenine: Another fluorinated nucleoside analog with antiviral properties.

    2’-Deoxy-2’-fluoro-β-D-arabinofuranosylcytosine: Used in cancer treatment.

    2’-Deoxy-2’-fluoro-β-D-arabinofuranosyluracil: Investigated for its antiviral activity.

Uniqueness

9-(2'-Deoxy-2'-fluoro-b-D-arabinofuranosyl)adenine is unique due to its specific structure, which allows it to interact with biological systems in distinct ways. The presence of the fluorine atom enhances its stability and alters its biological activity compared to non-fluorinated analogs.

Properties

Molecular Formula

C10H12FN5O3

Molecular Weight

269.23 g/mol

IUPAC Name

5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)

InChI Key

ZGYYPTJWJBEXBC-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

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